4-Pentynoic acid ethyl ester
Overview
Description
4-Pentynoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis of Clickable Biodegradable Polylactide
4-Pentynoic acid ethyl ester is used in the synthesis of 2-hydroxy-4-pentynoic acid, a key intermediate for 'clickable' polylactide. This process allows for the introduction of a wide range of pendant functional groups onto polymers via 'click' chemistry, enabling the tailoring of polymers' physicochemical properties. A new, economical, and safe synthetic route using commercially available materials was reported (Zhang, Ren, & Baker, 2014).
2. Intramolecular Cyclization in Aqueous Media
4-Pentynoic acid derivatives, including ethyl ester, are involved in intramolecular cyclizations to form enol lactones. This process is significant in Cu(I)-catalyzed click chemistry, where either enol lactones or 1,2,3-triazole click products can be selectively obtained (Mindt & Schibli, 2007).
3. Production of α-Amino Acid Derivatives
The compound is used in the synthesis of α,α‐Disubstituted α‐Amino Acid Derivatives, where alkyl addition to α‐oxime esters with organozinc species is performed. This approach includes the synthesis of α-alkyl proline derivatives and isoxazole derivatives, which are significant in medicinal chemistry (Mitani et al., 2008).
4. Synthesis of Aggregation Pheromones
This compound is used in the synthesis of aggregation pheromones like (+/-)-4-methyloctanoic acid, which are investigated for the control of pests like rhinoceros beetles through olfactory trapping. This showcases its role in developing eco-friendly pest control methods (Ragoussis et al., 2007).
5. Functionalization of Iron Oxide Nanoparticles
4-Pentynoic acid is functionalized on iron oxide nanoparticles in various concentrations of oleic acid. This process is significant in materials science, particularly for creating acid anhydrides from two carboxylic acids without using a dehydrating agent, which has potential applications in nanotechnology and medicine (Baharuddin et al., 2018).
6. Synthesis of Novel Polyester Building Blocks
The compound plays a role in the synthesis of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses, a new chemical product used in polymer chemistry. This process, utilizing tin-containing silicates as catalysts, contributes to the development of new polymers with diverse applications (Elliot et al., 2017).
Mechanism of Action
C7H10O2C_7H_{10}O_2C7H10O2
. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action
It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes
Biochemical Pathways
Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .
Result of Action
As a reactant in chemical synthesis, it likely contributes to the formation of other compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.
Properties
IUPAC Name |
ethyl pent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVBLCWAIVAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212418 | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63093-41-4 | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl pent-4-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?
A1: this compound possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.
Q2: Can you give an example of how this compound is used to synthesize novel materials?
A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized this compound incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the this compound derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.
Q3: Are there other applications of this compound in materials beyond the example mentioned?
A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in this compound suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.
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